molecular formula C20H17Cl3N2O4S2 B6118880 N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide)

N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide)

Cat. No. B6118880
M. Wt: 519.8 g/mol
InChI Key: MWGJJCBHFSROLD-UHFFFAOYSA-N
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Description

N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide), also known as TCS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TCS is a sulfonamide derivative that contains trichlorophenyl and methylbenzenesulfonamide moieties.

Mechanism of Action

The mechanism of action of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) is not fully understood. However, studies have suggested that N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) may inhibit the growth of microorganisms by interfering with their cell wall synthesis. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) may also inhibit the activity of certain enzymes involved in metabolic pathways. In addition, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been shown to have both beneficial and detrimental effects on living organisms. In humans, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been reported to have estrogenic activity, which may affect the endocrine system. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has also been shown to disrupt the gut microbiome, which may have implications for overall health. In animals, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been shown to have toxic effects on the liver and kidneys. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has also been shown to have adverse effects on aquatic organisms, such as fish and amphibians.

Advantages and Limitations for Lab Experiments

N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has several advantages for lab experiments. It is readily available and relatively inexpensive. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) is also stable under normal laboratory conditions. However, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has some limitations. It is toxic to living organisms, which may limit its use in certain experiments. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) may also interfere with certain assays, such as those that involve the use of enzymes.

Future Directions

There are several future directions for research on N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide). One area of interest is the development of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide)-based drugs for the treatment of bacterial and fungal infections. Another area of interest is the investigation of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) as a potential anticancer agent. In addition, further research is needed to understand the environmental impact of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) as a contaminant in water and soil. Finally, more studies are needed to understand the mechanism of action of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) and its effects on living organisms.
Conclusion
In conclusion, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) is a chemical compound that has potential applications in various fields. The synthesis of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) involves the reaction of 2,3,5-trichloroaniline with 4-methylbenzenesulfonyl chloride. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been extensively studied for its antibacterial, antifungal, and anticancer properties. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) may inhibit the growth of microorganisms by interfering with their cell wall synthesis and may induce apoptosis in cancer cells. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has both beneficial and detrimental effects on living organisms, and further research is needed to understand its mechanism of action and potential environmental impact.

Synthesis Methods

The synthesis of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) involves the reaction of 2,3,5-trichloroaniline with 4-methylbenzenesulfonyl chloride in the presence of an organic base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified through recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Scientific Research Applications

N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been investigated for its antibacterial, antifungal, and anticancer properties. In agriculture, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been studied for its herbicidal and insecticidal activities. In environmental science, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been researched for its potential environmental impact as a contaminant in water and soil.

properties

IUPAC Name

4-methyl-N-[2,3,5-trichloro-4-[(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl3N2O4S2/c1-12-3-7-14(8-4-12)30(26,27)24-17-11-16(21)20(19(23)18(17)22)25-31(28,29)15-9-5-13(2)6-10-15/h3-11,24-25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGJJCBHFSROLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2Cl)Cl)NS(=O)(=O)C3=CC=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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